Methyl 4-(2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
Methyl 4-(2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that features a combination of indole, thiophene, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with an indole derivative, the compound can be functionalized at the nitrogen position.
Thiophene Introduction: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.
Amide Bond Formation: The amide bond can be formed by reacting the intermediate with an appropriate acyl chloride or anhydride.
Esterification: Finally, the benzoate ester can be formed through esterification reactions using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiophene rings.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of indole and thiophene rings, which are common in bioactive molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of different aromatic systems might provide unique interactions with biological targets.
Industry
In the industry, this compound could be used in the development of new materials, such as organic semiconductors or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with proteins or enzymes through hydrogen bonding, π-π interactions, or hydrophobic effects. The molecular targets could include kinases, receptors, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-((2-(indolin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate: Lacks the thiophene ring.
Methyl 4-(2-((2-(thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate: Lacks the indole ring.
Methyl 4-(2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate: Contains both indole and thiophene rings.
Uniqueness
The uniqueness of this compound lies in its combination of indole, thiophene, and benzoate moieties, which might provide unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
methyl 4-[[2-[[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-31-24(30)17-8-10-18(11-9-17)26-23(29)22(28)25-15-20(21-7-4-14-32-21)27-13-12-16-5-2-3-6-19(16)27/h2-11,14,20H,12-13,15H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDMOMDFHQZEPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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